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Core Science & Biosynthesis

Foundational

physicochemical properties of octanedioic acid 1-ethyl ester

Physicochemical Profiling and Synthetic Utility of Octanedioic Acid 1-Ethyl Ester Executive Summary Octanedioic acid 1-ethyl ester, commonly referred to as monoethyl suberate (CAS: 14113-01-0), is a highly versatile bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Synthetic Utility of Octanedioic Acid 1-Ethyl Ester

Executive Summary

Octanedioic acid 1-ethyl ester, commonly referred to as monoethyl suberate (CAS: 14113-01-0), is a highly versatile bifunctional aliphatic linker widely utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring a flexible eight-carbon chain terminating in a reactive carboxylic acid on one end and a stable ethyl ester on the other, this compound serves as an indispensable building block. Its inherent desymmetrization allows researchers to perform regioselective transformations, making it a critical precursor for the development of histone deacetylase (HDAC) inhibitors, PROTAC linkers, and complex natural product analogues (such as prodigiosin derivatives)[2][3].

Physicochemical Profiling

Understanding the physicochemical parameters of monoethyl suberate is essential for predicting its behavior in both synthetic environments and biological systems. The compound's moderate lipophilicity and defined polar surface area make it an ideal spacer for drug conjugates, ensuring that the final active pharmaceutical ingredient (API) maintains favorable pharmacokinetic properties.

PropertyValueReference
IUPAC Name 8-ethoxy-8-oxooctanoic acid[1]
Molecular Formula C10H18O4[1]
Molecular Weight 202.25 g/mol [1]
Density 1.054 g/cm³[4]
Boiling Point ~304.7 °C (at 760 mmHg)[4]
Melting Point 25 - 27 °C[4]
Topological Polar Surface Area (TPSA) 63.6 Ų[1]
XLogP3-AA 1.7[1]

Expertise & Experience Insight: The XLogP3-AA value of 1.7 highlights a highly favorable lipophilic-hydrophilic balance[1]. When integrated into a drug molecule, this eight-carbon spacer provides sufficient flexibility and hydrophobicity to span deep binding pockets—such as the narrow catalytic tunnel of HDAC enzymes—while maintaining a TPSA (63.6 Ų) that supports aqueous solubility and cellular permeability[3].

Synthetic Utility and Workflows

Monoethyl suberate is primarily synthesized via the controlled desymmetrization of suberic acid using catalytic esterification, or through the partial hydrolysis of diethyl suberate. Once isolated, the free carboxylic acid terminus can be activated for amide coupling or Curtius rearrangement, leaving the ester terminus intact for subsequent downstream modifications[3][5].

Workflow SubericAcid Suberic Acid (Starting Material) MonoethylSuberate Monoethyl Suberate (Bifunctional Linker) SubericAcid->MonoethylSuberate Desymmetrization (EtOH, H+) AcylChloride Acyl Chloride Activation MonoethylSuberate->AcylChloride Oxalyl Chloride AmideCoupling Amide Coupling (DCC/HOBt) MonoethylSuberate->AmideCoupling Amine, Base Curtius Curtius Rearrangement (NaN3) AcylChloride->Curtius Azide Formation SAHA SAHA Analogs (HDAC Inhibitors) AmideCoupling->SAHA Hydroxylamine AminoOctanoate Ethyl 8-Aminooctanoate (Prodrug Linker) Curtius->AminoOctanoate Thermal Rearrangement

Synthetic workflows utilizing monoethyl suberate for drug development.

Self-Validating Experimental Protocol: Amide Coupling for SAHA Analogues

The following protocol details the synthesis of an intermediate for suberoylanilide hydroxamic acid (SAHA) analogues (e.g., FESAHA) using a DCC/HOBt-mediated coupling strategy[3]. This protocol is designed as a closed, self-validating system, ensuring that intermediate checkpoints confirm the reaction's success before proceeding.

Reagents:

  • Monoethyl suberate (1.0 eq)

  • Target Amine (e.g., 2-(4-aminophenyl)ethanol) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

Step-by-Step Methodology & Causality:

  • Activation of the Carboxylic Acid:

    • Procedure: Dissolve monoethyl suberate in anhydrous CH2Cl2 at 0 °C under an inert argon atmosphere. Add HOBt, followed by the slow, portion-wise addition of DCC. Stir for 30 minutes.

    • Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into a thermodynamically stable, unreactive N-acylurea byproduct. The addition of HOBt rapidly traps the O-acylisourea, forming an OBt-active ester. This active ester is highly reactive toward amines but stable enough to prevent unwanted rearrangements, thereby maximizing the yield of the target amide[3].

  • Amine Conjugation:

    • Procedure: Add the target amine and DIPEA to the reaction mixture. Allow the solution to warm to room temperature and stir for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base, neutralizing any acidic protons (such as amine hydrochlorides) and ensuring the target amine remains in its highly nucleophilic, unprotonated state.

  • Workup and Purification (Self-Validation Checkpoint 1):

    • Procedure: Filter the reaction mixture through a Celite pad. Wash the organic filtrate sequentially with cold 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous MgSO4 and concentrate in vacuo.

    • Causality: The primary byproduct of DCC is dicyclohexylurea (DCU), which is highly insoluble in cold CH2Cl2. Filtration removes >95% of the DCU. The 1M HCl wash removes unreacted amine and DIPEA, while the NaHCO3 wash removes residual HOBt and unreacted monoethyl suberate. This orthogonal washing strategy ensures a highly pure crude product without the immediate need for column chromatography.

  • Analytical Validation (Self-Validation Checkpoint 2):

    • Procedure: Analyze the crude product via Thin Layer Chromatography (TLC) and 1H-NMR.

    • Causality: On TLC (using an ethyl acetate/hexane system), the disappearance of the highly polar monoethyl suberate spot and the emergence of a new, less polar UV-active spot confirms amide formation. In 1H-NMR, the downfield shift of the protons adjacent to the newly formed amide bond provides definitive structural validation[3].

Analytical Signatures (NMR Profiling)

To verify the purity of commercially sourced or synthesized monoethyl suberate prior to use, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[2]. The expected shifts are as follows:

  • 1H NMR (500 MHz, CDCl3):

    • δ 4.14 (q, J = 7.1 Hz, 2H): Corresponds to the -CH2- protons of the ethyl ester group.

    • δ 2.35 (t, J = 7.5 Hz, 2H): Corresponds to the -CH2- protons adjacent to the free carboxylic acid.

    • δ 2.29 (t, J = 7.5 Hz, 2H): Corresponds to the -CH2- protons adjacent to the ester carbonyl.

    • δ 1.63 – 1.61 (m, 4H): Corresponds to the β-methylene protons.

    • δ 1.35 – 1.29 (m, 4H): Corresponds to the central methylene protons of the aliphatic chain.

    • δ 1.26 (t, J = 7.1 Hz, 3H): Corresponds to the -CH3 protons of the ethyl ester group.

Validation Note: The presence of the distinct quartet and triplet confirms the integrity of the ethyl ester, while the separate triplets at 2.35 and 2.29 ppm confirm the desymmetrized nature of the octanedioic acid backbone[2].

References

  • Ethyl hydrogen suberate | C10H18O4 | CID 84204 - PubChem , National Institutes of Health (NIH),[Link]

  • ETHYL HYDROGEN SUBERATE | CAS#:14113-01-0 , Chemsrc,[Link]

  • Synthesis and Anti-Cancer Activity of C-Ring-Functionalized Prodigiosin Analogues , Journal of Medicinal Chemistry - ACS Publications,[Link]

  • The Synthesis and Evaluation of N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide ([18F]-FESAHA), A PET Radiotracer Designed for the Delineation of Histone Deacetylase Expression in Cancer , PMC - NIH,[Link]

Sources

Exploratory

octanedioic acid 1-ethyl ester solubility in organic solvents

Octanedioic Acid 1-Ethyl Ester: A Technical Guide to Organic Solvent Solubility and Physicochemical Profiling Introduction Octanedioic acid 1-ethyl ester, commonly known as ethyl hydrogen suberate (CAS: 14113-01-0), is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Octanedioic Acid 1-Ethyl Ester: A Technical Guide to Organic Solvent Solubility and Physicochemical Profiling

Introduction Octanedioic acid 1-ethyl ester, commonly known as ethyl hydrogen suberate (CAS: 14113-01-0), is a critical dicarboxylic acid monoester utilized extensively in organic synthesis, drug development, and materials science [1]. Structurally, it features an eight-carbon aliphatic chain flanked by a terminal carboxylic acid and an ethyl ester. This distinct amphiphilic nature—combining a polar, hydrogen-bonding headgroup with a lipophilic hydrocarbon backbone—dictates its unique solubility profile. For drug development professionals, particularly those synthesizing histone deacetylase (HDAC) inhibitors or biodegradable polymer linkers, mastering the solvation thermodynamics of this intermediate is essential for optimizing reaction kinetics and maximizing yields [3].

Physicochemical Profiling & Solvation Thermodynamics The

Foundational

standard NMR spectra of octanedioic acid 1-ethyl ester

An In-depth Technical Guide to the Standard NMR Spectra of Octanedioic Acid 1-Ethyl Ester Authored by: A Senior Application Scientist This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Standard NMR Spectra of Octanedioic Acid 1-Ethyl Ester

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of octanedioic acid 1-ethyl ester, also known as mono-ethyl suberate. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the structural elucidation of this molecule using ¹H and ¹³C NMR spectroscopy. We will explore the theoretical basis for the expected spectral features, present detailed experimental protocols, and provide a thorough interpretation of the resulting data.

Molecular Structure and Spectroscopic Predictions

Octanedioic acid 1-ethyl ester possesses a bifunctional structure with both a carboxylic acid and an ethyl ester group terminating an eight-carbon aliphatic chain. This asymmetry is key to its NMR signature, as no two pairs of methylene groups in the backbone are chemically equivalent. Understanding this structure is the first step in predicting and interpreting its NMR spectra.

Caption: Chemical structure of Octanedioic Acid 1-Ethyl Ester with atom numbering.

Based on this structure, we can predict the following:

  • ¹H NMR: We expect to see seven distinct signals from the C-H bonds, plus a signal for the carboxylic acid proton. The ethyl group will produce a characteristic quartet and triplet. The methylene groups (C2-C7) will each produce a unique signal, though some may overlap.

  • ¹³C NMR: Due to the molecule's asymmetry, all ten carbon atoms are in unique chemical environments and should produce ten distinct signals. The two carbonyl carbons will be the most downfield signals.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data is predicated on a meticulous experimental approach. The protocol described below is a self-validating system designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~15-20 mg of Octanedioic Acid 1-Ethyl Ester B 2. Add ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS A->B C 3. Vortex until fully dissolved B->C D 4. Transfer solution to a 5 mm NMR tube C->D E 5. Insert sample and lock on CDCl₃ signal D->E F 6. Shim magnet coils for optimal field homogeneity E->F G 7. Acquire ¹H Spectrum (e.g., 16 scans) F->G H 8. Acquire ¹³C Spectrum (e.g., 1024 scans) F->H I 9. Apply Fourier Transform G->I H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Calibrate spectrum to TMS at 0.00 ppm K->L M 13. Integrate ¹H signals L->M For ¹H Spectrum O Final ¹³C Spectrum Analysis L->O N Final ¹H Spectrum Analysis M->N

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:
  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves the nonpolar aliphatic chain and the moderately polar ester group. Its residual proton signal (at 7.26 ppm) and carbon signal (at 77.16 ppm) are well-defined and do not typically interfere with the signals of the analyte.[1][2][3] The carboxylic acid proton may undergo exchange with trace amounts of D₂O or water, which can lead to signal broadening.

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defining the 0.00 ppm point on the chemical shift scale.[4][5] Its single, sharp resonance is upfield from most organic signals.

  • Number of Scans: More scans are required for ¹³C NMR than for ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%) and its smaller magnetic moment, which result in inherently weaker signals.[6]

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information through chemical shift, integration, and signal splitting.

Predicted Chemical Shifts (δ), Multiplicity, and Assignments:
Proton LabelAssignmentPredicted δ (ppm)MultiplicityIntegration
Hₐ-COOH 10.0 - 12.0broad singlet (br s)1H
Hₖ-O-CH₂ -CH₃4.12quartet (q)2H
HᵧH₂ C-COOH2.36triplet (t)2H
HᵦH₂ C-COOEt2.28triplet (t)2H
Hₑ-CH₂-CH₂ -CH₂-1.63multiplet (m)4H
Hₑ-CH₂-CH₂ -CH₂-1.32multiplet (m)4H
Hₘ-O-CH₂-CH₃ 1.25triplet (t)3H
Detailed Interpretation:
  • Hₐ (Carboxylic Acid Proton, δ ~10.0-12.0): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet because of hydrogen bonding and rapid chemical exchange.[7]

  • Hₖ (Ethyl Methylene, δ ~4.12): These protons are directly attached to the ester oxygen, a strongly electronegative atom, causing a significant downfield shift.[7][8] The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The typical coupling constant (³JHH) for aliphatic systems is 6-8 Hz.[9][10][11]

  • Hᵧ & Hᵦ (α-Methylene Protons, δ ~2.36 and ~2.28): The methylene groups adjacent to the carbonyls (α-positions) are deshielded. The protons at C7 (Hᵧ), next to the carboxylic acid, are expected to be slightly further downfield than the protons at C2 (Hᵦ), which are adjacent to the ester.[7][8] Both signals will appear as triplets, as they are coupled to the two protons on their respective neighboring carbons (n+1 = 2+1 = 3).

  • Hₑ (Backbone Methylene Protons, δ ~1.32-1.63): The four central methylene groups (C3, C4, C5, C6) are shielded and appear in the upfield aliphatic region. Their signals will overlap, creating a complex multiplet. The protons on C3 and C6 will be slightly more deshielded than those on C4 and C5 due to their proximity to the carbonyl groups.

  • Hₘ (Ethyl Methyl, δ ~1.25): These protons are in a standard aliphatic environment. The signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).[12]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shift is highly sensitive to the carbon's electronic environment.

Predicted Chemical Shifts (δ) and Assignments:
Carbon LabelAssignmentPredicted δ (ppm)
C8-C OOH179.5
C1-C OOEt173.8
C_Et1-O-C H₂-CH₃60.5
C7-C H₂-COOH34.0
C2-C H₂-COOEt34.3
C6HOOC-CH₂-C H₂-28.8
C3EtOOC-CH₂-C H₂-28.9
C4, C5-CH₂-C H₂-C H₂-CH₂-24.6
C_Et2-O-CH₂-C H₃14.2

Note: The assignments for the very similar central methylene carbons (C3/C6 and C4/C5) are tentative and would require advanced 2D NMR techniques like HSQC or HMBC for definitive confirmation.

Detailed Interpretation:
  • C8 & C1 (Carbonyl Carbons, δ ~173-180): The carbonyl carbons are the most deshielded due to sp² hybridization and the double bond to highly electronegative oxygen.[4][13] The carboxylic acid carbonyl (C8) is typically found slightly further downfield than the ester carbonyl (C1).

  • C_Et1 (Ethyl Methylene Carbon, δ ~60.5): This carbon is bonded directly to an oxygen atom, causing a significant downfield shift into the 50-80 ppm range.[14]

  • C7 & C2 (α-Methylene Carbons, δ ~34): The carbons alpha to the carbonyls are deshielded relative to other aliphatic carbons and appear in the 30-40 ppm range.

  • C3, C4, C5, C6 (Backbone Methylene Carbons, δ ~24-29): These sp³ hybridized carbons appear in the typical upfield aliphatic region. Their chemical shifts are subtly different due to their varying distances from the two different carbonyl groups.

  • C_Et2 (Ethyl Methyl Carbon, δ ~14.2): This terminal methyl carbon is the most shielded carbon in the molecule, appearing furthest upfield.[14]

Conclusion

The NMR spectra of octanedioic acid 1-ethyl ester are highly informative and directly reflect its asymmetric bifunctional structure. The ¹H NMR spectrum is characterized by the distinct signals of the ethyl ester group, two unique α-methylene triplets, and a complex multiplet for the central aliphatic chain. The ¹³C NMR spectrum confirms the presence of ten unique carbon environments, with the two carbonyl signals at the downfield end providing clear evidence of the ester and carboxylic acid functionalities. Together, these spectral data provide a definitive fingerprint for the structural verification and purity assessment of this compound.

References

  • Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Retrieved from [Link]

  • Splitting of ethyl ester proton NMR. (2020, October 27). Chemistry Stack Exchange. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024, March 20). YouTube. Retrieved from [Link]

  • ¹³C NMR Spectroscopy. (n.d.). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Proton NMR Chemical Shifts. (2023, July 11). California State University Stanislaus. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • ¹³C NMR Spectroscopy. (n.d.). University of Bath. Retrieved from [Link]

  • Supplementary Information for - The Royal Society of Chemistry. (2009). The Royal Society of Chemistry. Retrieved from [Link]

  • interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]

  • Stewart, N. J., et al. (n.d.). Long-range Heteronuclear J-coupling constants in Esters: Implications for ¹³C metabolic MRI by Side-Arm Parahydrogen. White Rose Research Online. Retrieved from [Link]

  • Common NMR Solvents - Reference Data. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • How is the structure of ethyl ethanoate consistent with the NMR spectrum? (2021, March 25). Quora. Retrieved from [Link]

  • Monoethyl succinate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • ¹H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (MMDBc0033388). (n.d.). MiMeDB. Retrieved from [Link]

  • ¹³C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • Coupling constants for ¹H and ¹³C NMR. (n.d.). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.The Journal of Organic Chemistry, 62(21), 7512–7515.
  • The Duke NMR Center Coupling constants. (n.d.). Duke University. Retrieved from [Link]

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study.Journal of Lipid Research, 23(5), 795–799.
  • Integration of ¹³C NMR Spectra. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • ¹H NMR spectrum of 9-ethoxy-10-hydroxy-octadecanoic ethyl ester (oleic acid ester). (n.d.). ResearchGate. Retrieved from [Link]

  • ¹³C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps. Retrieved from [Link]

  • sample ¹³C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube. Retrieved from [Link]

  • NMR Solvent Chart. (n.d.). Emery Pharma. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Ethyl octanoate. (n.d.). SpectraBase. Retrieved from [Link]

  • Octanedioic acid, ethyl-, dimethyl ester (C12H22O4). (n.d.). PubChemLite. Retrieved from [Link]

  • Common NMR Solvents. (n.d.). Wired Chemist. Retrieved from [Link]

  • Carbon-13 NMR. (n.d.). IQ-USP. Retrieved from [Link]

  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.Organometallics, 29(9), 1883–1910.
  • Octanoic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • THE NMR SPECTRA OF NITRATE ESTERS. (n.d.). DTIC. Retrieved from [Link]

Sources

Exploratory

Orthogonal Reactivity and Application Workflows of Octanedioic Acid 1-Ethyl Ester: A Technical Guide for Drug Development

Executive Summary In the landscape of modern chemical biology, bifunctional aliphatic spacers are critical for designing targeted therapeutics, PROTAC (Proteolysis Targeting Chimera) linkers, and biodegradable polymers....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern chemical biology, bifunctional aliphatic spacers are critical for designing targeted therapeutics, PROTAC (Proteolysis Targeting Chimera) linkers, and biodegradable polymers. Octanedioic acid 1-ethyl ester (commonly known as ethyl hydrogen suberate) stands out as a highly versatile AB-type building block. Its unique structural topology—a flexible eight-carbon aliphatic chain flanked by a highly reactive carboxylic acid and a stable, yet modifiable, ethyl ester—enables orthogonal synthetic strategies. This whitepaper details the mechanistic causality behind its reactivity, providing self-validating protocols for its application in advanced drug development, specifically focusing on histone deacetylase (HDAC) inhibitors and polymer synthesis.

Physicochemical & Structural Profiling

Understanding the physical parameters of octanedioic acid 1-ethyl ester is the first step in predicting its behavior in complex reaction matrices. The C8 chain provides a hydrophobic spacer that is optimal for penetrating the narrow hydrophobic channels of enzymes like HDACs, while its low molecular weight ensures high atom economy during synthesis.

Table 1: Quantitative Physicochemical Data of Octanedioic Acid 1-Ethyl Ester

PropertyValueMechanistic Significance / Causality
Molecular Formula C₁₀H₁₈O₄Defines the C8 spacer length, providing optimal flexibility and distance for bivalent drug molecules.
Molecular Weight 202.25 g/mol Low molecular weight allows it to serve as a modular building block without violating Lipinski's Rule of 5 in final drug constructs 1.
Reactive Groups -COOH, -COOEtEnables orthogonal synthetic strategies; the acid can be reacted while the ester acts as a temporary protecting group.
Melting Point 25–27 °CExists at the boundary of liquid and solid at room temperature; requires gentle warming for accurate volumetric pipetting.
XLogP3 1.7Moderate lipophilicity ensures solubility in common organic solvents (DCM, DMF) used in peptide and PROTAC synthesis.

Orthogonal Reactivity Mapping

The true synthetic power of ethyl hydrogen suberate lies in its orthogonal reactivity. The two termini of the molecule operate under different kinetic and thermodynamic rules:

  • The Carboxylic Acid Terminus (-COOH): This group is highly receptive to activation by carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU). Once activated into an O-acylisourea or active ester, it undergoes rapid nucleophilic attack by primary or secondary amines.

  • The Ethyl Ester Terminus (-COOEt): The ethyl ester is sterically hindered and electronically stabilized compared to the activated acid. It easily survives mild amidation conditions, effectively acting as an intrinsic protecting group. Later in the synthetic sequence, it can be converted into a hydroxamic acid zinc-binding group (ZBG) via hydroxaminolysis, or hydrolyzed back to an acid using LiOH/NaOH 2.

Reactivity EHS Octanedioic Acid 1-Ethyl Ester (Bifunctional Core) COOH Carboxylic Acid (-COOH) • Amidation • Esterification EHS->COOH Activation COOEt Ethyl Ester (-COOEt) • Transesterification • Hydrolysis EHS->COOEt Nucleophilic Attack

Figure 1. Orthogonal reactivity profile of the bifunctional octanedioic acid 1-ethyl ester.

Application Workflows & Self-Validating Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a causality explanation and an analytical checkpoint to confirm success before proceeding.

Protocol A: Amide Coupling for HDAC Inhibitor Precursors

Context: Synthesis of vorinostat (SAHA) derivatives, such as the highly potent SF5-SAHA, utilizes ethyl hydrogen suberate as the linker. The carboxylic acid is coupled to an arylamine (e.g., 4-pentafluorothioaniline) 3.

Causality of Reagent Selection: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is chosen over DCC because its urea byproduct is water-soluble, allowing for a seamless aqueous workup. (Dimethylamino)pyridine (DMAP) is utilized as a nucleophilic catalyst; it attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which prevents unwanted N-acyl urea rearrangement and accelerates the reaction with sterically hindered arylamines.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of ethyl hydrogen suberate in anhydrous Dichloromethane (DCM). Chill to 0 °C under nitrogen. Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir for 15 minutes to allow the formation of the active acylpyridinium intermediate.

  • Coupling: Add 1.0 eq of the target arylamine (e.g., 4-pentafluorothioaniline) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove unreacted DMAP and EDC byproducts), saturated NaHCO₃ (to remove unreacted suberate), and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint:

    • TLC: Run a Thin Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate 7:3). The product will appear as a new UV-active spot (due to the arylamine) with a higher Rf value than the highly polar starting acid.

    • LC-MS: Confirm the mass of the ethyl ester precursor. The presence of the intact ethyl ester (M+H peak) validates that orthogonal reactivity was maintained.

Protocol B: Self-Polycondensation for Biodegradable Polyesters

Context: Ethyl hydrogen suberate acts as an AB-type monomer for synthesizing biodegradable aliphatic polyesters used in drug delivery depots 4.

Causality of Reagent Selection: A catalyst like Antimony trioxide (Sb₂O₃) coordinates with the carbonyl oxygen of the ester, increasing its electrophilicity for attack by the terminal hydroxyl group (formed in situ or via transesterification). High vacuum is strictly required to exploit Le Chatelier's principle—continuously removing the ethanol byproduct forces the equilibrium toward high-molecular-weight polymer formation.

Step-by-Step Methodology:

  • Transesterification: Charge a three-neck flask with ethyl hydrogen suberate and 0.05 mol% Sb₂O₃. Purge with dry nitrogen for 30 minutes. Heat to 150–160 °C for 2–3 hours.

  • Polycondensation: Gradually apply a high vacuum (< 0.1 mbar) and increase the temperature to 180 °C. Maintain for 4 hours to drive off ethanol and water.

  • Self-Validation Checkpoint:

    • Physical Observation: The reaction matrix will exhibit a massive increase in dynamic viscosity, wrapping around the mechanical stirrer (the "Weissenberg effect").

    • GPC Analysis: Gel Permeation Chromatography must be run to confirm a high weight-average molecular weight (Mw) and an acceptable polydispersity index (PDI < 2.0).

Mechanistic Pathways in Drug Design

In the synthesis of epigenetic modulators, the ethyl ester group of the suberate backbone is not merely a protecting group; it is a direct precursor to the pharmacophore. Following the amide coupling described in Protocol A, the ethyl ester undergoes hydroxaminolysis . By reacting the ester with aqueous hydroxylamine (NH₂OH) under basic conditions (NaOH or KOH), the ester is directly converted into a hydroxamic acid. This hydroxamic acid serves as the Zinc-Binding Group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site of HDAC enzymes, effectively halting tumor cell proliferation.

HDAC_Synthesis Step1 Octanedioic Acid 1-Ethyl Ester + Arylamine Step2 Amide Coupling (EDC/DMAP) Intermediate: Ethyl Ester Precursor Step1->Step2 Step3 Hydroxaminolysis (NH2OH, Base) Ester Conversion to ZBG Step2->Step3 Step4 Suberoylanilide Hydroxamic Acid (SAHA / Vorinostat Derivative) Step3->Step4

Figure 2. Synthesis pathway of SAHA-derivatives utilizing the monoester as a precursor.

References

  • PubChem.Ethyl hydrogen suberate | C10H18O4 | CID 84204.
  • MDPI.The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Pharmaceuticals.
  • PMC (PubMed Central).Improved Anticancer Activities of a New Pentafluorothio-Substituted Vorinostat-Type Histone Deacetylase Inhibitor.
  • BenchChem.

Sources

Protocols & Analytical Methods

Method

use of suberic acid monoethyl ester in biodegradable polymer synthesis

Application Note: Synthesis of Biodegradable Aliphatic Polyesters Utilizing Suberic Acid Monoethyl Ester Introduction & Mechanistic Insights Aliphatic polyesters represent a fundamental class of biodegradable polymers, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Biodegradable Aliphatic Polyesters Utilizing Suberic Acid Monoethyl Ester

Introduction & Mechanistic Insights

Aliphatic polyesters represent a fundamental class of biodegradable polymers, heavily utilized in drug delivery, tissue engineering, and resorbable medical devices due to their susceptibility to hydrolytic degradation. Traditionally, the synthesis of these polymers relies on the step-growth polycondensation of distinct diacid (AA-type) and diol (BB-type) monomers. However, achieving high molecular weights in AA/BB systems requires absolute stoichiometric equivalence—a parameter that is practically challenging to maintain due to monomer volatility and side reactions during high-temperature melts.

1 (also known as ethyl hydrogen suberate, CAS 14113-01-0) offers a highly efficient, single-component alternative[1][2]. As an AB-type monomer derived from naturally occurring C8 suberic acid, it possesses both a carboxylic acid and an ethyl ester group on the same aliphatic chain. This inherent structural design completely circumvents stoichiometric imbalance, allowing for seamless self-polycondensation[1]. The resulting poly(suberate) polymers exhibit excellent biocompatibility profiles, as their degradation products are naturally occurring diacids that are readily metabolized or excreted by the body.

Reaction Causality: The Two-Step Melt Polycondensation

The polymerization of ethyl hydrogen suberate is driven by a two-step melt polycondensation mechanism, meticulously designed to manage reaction equilibrium and byproduct removal[1][3].

  • Step 1: Transesterification (Oligomerization). The monomer is heated to 150–160 °C under a continuous nitrogen purge in the presence of a metal catalyst (e.g., antimony trioxide, Sb₂O₃, or dibutyltin oxide, DBTO). The elevated temperature and catalyst facilitate the nucleophilic attack required for transesterification, releasing ethanol as a byproduct and forming low-molecular-weight oligomers. The nitrogen purge is critical here to prevent oxidative degradation of the aliphatic chain.

  • Step 2: Melt Polycondensation. Step-growth polymerizations are equilibrium-driven. To force the equilibrium toward high-molecular-weight polyesters, the system is subjected to elevated temperatures (typically 200 °C) and high vacuum (<0.1 Torr)[3]. This step aggressively removes residual ethanol, forcing the coupling of oligomeric chains. Temperatures exceeding 220 °C must be avoided; excessive thermal energy induces side reactions such as cross-linking or thermal degradation, which visually manifests as an orange or brown discoloration in the final polymer[3].

Workflow Visualization

Workflow Monomer Suberic Acid Monoethyl Ester (AB-Type Monomer) Transesterification Step 1: Transesterification 150-160 °C, N₂ Flow Monomer->Transesterification Catalyst Catalyst Addition (e.g., Sb₂O₃ or DBTO) Catalyst->Transesterification Oligomers Oligomer Formation (Ethanol Byproduct) Transesterification->Oligomers - Ethanol Polycondensation Step 2: Melt Polycondensation 200 °C, High Vacuum Oligomers->Polycondensation Polyester Aliphatic Polyester (High Molecular Weight) Polycondensation->Polyester - Residual Ethanol Applications Biomedical Applications (Nanoparticles, Hydrogels) Polyester->Applications

Workflow for the two-step melt polycondensation of suberic acid monoethyl ester.

Experimental Protocol: Self-Polycondensation of Ethyl Hydrogen Suberate

Self-Validating System: This protocol incorporates visual and physical checkpoints (e.g., viscosity changes, byproduct condensation) to ensure the reaction trajectory is correct without requiring immediate off-line analytical sampling.

Materials & Reagents:

  • Suberic acid monoethyl ester (Purity >99%)

  • Catalyst: Dibutyltin oxide (DBTO) or Antimony trioxide (Sb₂O₃)

  • Solvents: Anhydrous Chloroform (CHCl₃), cold Methanol (MeOH)

Step-by-Step Methodology:

  • Reactor Setup: Charge a rigorously dried three-neck round-bottom flask with 10 g of ethyl hydrogen suberate and 0.5 mol% of DBTO catalyst[1][3]. Equip the flask with an overhead mechanical stirrer, a nitrogen inlet, and a short-path distillation condenser connected to a receiving flask.

  • Purge & Melt: Purge the closed system with dry nitrogen for 30 minutes at room temperature. This eliminates oxygen and moisture, preventing premature hydrolysis or oxidative side reactions.

  • Transesterification: Submerge the flask in a preheated metal bath at 150 °C. Maintain a slow, continuous nitrogen flow. Stir the melt at 100 RPM for 2 hours[3].

    • Validation Checkpoint: Ethanol condensation will become visible in the receiving flask. The reaction mixture will visibly increase in viscosity, indicating successful oligomer formation.

  • Vacuum Polycondensation: Gradually increase the bath temperature to 200 °C. Slowly apply a high vacuum (<0.1 Torr) over a 30-minute ramp to prevent violent bumping of the melt[3]. Maintain these conditions for 6 hours.

    • Validation Checkpoint: The mechanical stirrer torque will increase significantly as the molecular weight ( Mn​ ) of the polyester builds. The melt should remain relatively clear or slightly yellow; dark coloration indicates thermal degradation.

  • Polymer Recovery: Break the vacuum with nitrogen and cool the reactor to room temperature. Dissolve the crude solid polymer matrix in a minimal volume of chloroform (approx. 20 mL).

  • Precipitation & Purification: Precipitate the polymer by adding the chloroform solution dropwise into a large excess (200 mL) of vigorously stirred cold methanol. Filter the resulting white precipitate and dry it under vacuum at 40 °C to a constant weight.

Quantitative Data & Characterization

The physical properties of the resulting poly(suberate) can be finely tuned by adjusting the polycondensation time and temperature. Below is a summary of expected quantitative outcomes based on optimized AB-type monomer polycondensation parameters[3].

Reaction PhaseTemperature (°C)Time (h)CatalystExpected Mn​ ( kg/mol )Dispersity ( Đ )Thermal Properties ( Tm​ )
Transesterification15020.5% DBTOOligomersN/AN/A
Polycondensation18060.5% DBTO~5.11.8~55 °C
Polycondensation20060.5% DBTO~12.4 - 36.02.1~60 °C
Polycondensation22060.5% DBTO< 5.0 (Degradation)> 3.0N/A (Cross-linked)

Note: Molecular weight ( Mn​ ) is determined via Gel Permeation Chromatography (GPC) relative to polystyrene standards. Melting temperature ( Tm​ ) is determined via Differential Scanning Calorimetry (DSC).

Downstream Biomedical Applications

Polyesters derived from ethyl hydrogen suberate are highly hydrophobic and crystalline, making them exceptional candidates for sustained drug delivery systems[1].

  • Nanoparticle Formulation: The synthesized polymer can be formulated into nanoparticles via nanoprecipitation or single-emulsion (O/W) solvent evaporation techniques to encapsulate hydrophobic therapeutic agents.

  • Injectable Drug Depots: Due to their specific melting transitions and degradation kinetics, these polymers can be utilized to form in-situ forming implants for localized, sustained release[1]. The drug release profile is strictly governed by the bulk hydrolysis of the ester backbone, which is directly tunable by the polymer's initial molecular weight and degree of crystallinity.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in octanedioic acid 1-ethyl ester synthesis

Technical Support Center: Yield Optimization for Octanedioic Acid 1-Ethyl Ester Welcome to the Technical Support Center for the synthesis of octanedioic acid 1-ethyl ester (commonly known as suberic acid monoethyl ester)...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for Octanedioic Acid 1-Ethyl Ester

Welcome to the Technical Support Center for the synthesis of octanedioic acid 1-ethyl ester (commonly known as suberic acid monoethyl ester). Desymmetrizing dicarboxylic acids is a notoriously challenging thermodynamic puzzle. As Senior Application Scientists, we frequently see researchers struggling with statistical product distributions that result in poor yields and tedious chromatographic separations.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for maximizing your monoester yield.

Part 1: Troubleshooting & FAQs

Q1: Why does standard Fischer esterification consistently yield less than 45% of the target monoester? A: The fundamental issue is statistical probability. Octanedioic acid possesses two chemically equivalent, sterically unhindered carboxyl groups with nearly identical pKa values. When subjected to standard acid-catalyzed Fischer esterification[1], the reaction follows a statistical distribution. Even if you strictly control the stoichiometry to a 1:1 ratio of diacid to ethanol, the theoretical maximum yield of the monoester is only 50%. The remainder of the mixture will inevitably be unreacted diacid (25%) and the over-reacted diester, diethyl suberate (25%). In practice, equilibrium dynamics and the volatility of ethanol push the monoester yield even lower.

Q2: How does the "selective monohydrolysis" route improve yields to >85%? A: It works by reversing the synthetic logic. Instead of attempting to build the monoester from the diacid, we start with the easily synthesized (or commercially available) diester: diethyl suberate. By adding exactly 1.0 equivalent of a strong base (NaOH or KOH) at highly controlled, low temperatures (0–4 °C), we selectively hydrolyze only one ester group[2]. The Causality: Once the first ester is hydrolyzed, it forms a sodium carboxylate salt. This negatively charged moiety electronically deactivates the remaining ester group against further nucleophilic attack by the hydroxide ion. This self-limiting step effectively halts the reaction at the monoester stage, drastically improving yield[3].

Q3: During the aqueous workup of my monoester, I encounter severe, unbreakable emulsions. How do I resolve this? A: Octanedioic acid 1-ethyl ester is an amphiphilic molecule—it has a hydrophobic 8-carbon aliphatic chain and a hydrophilic carboxylate head—meaning it acts as a mild surfactant. To break the emulsion, you must manipulate the ionic strength and protonation state of the molecule:

  • Saturate the aqueous phase with NaCl (brine) to increase ionic strength, which forces the organic compound out of the water phase.

  • Ensure the aqueous layer is strictly acidified to a pH of 2.0–2.5 using 1M HCl before extraction. This fully protonates the carboxylate, neutralizing its charge, destroying its surfactant properties, and driving it cleanly into the organic extraction solvent.

Q4: Can I use an anhydride intermediate to force the monoesterification? A: Yes, dehydrating the diacid to form an anhydride, followed by alcoholysis with absolute ethanol, is a viable strategy that bypasses the statistical distribution problem[4]. However, because suberic acid (an 8-carbon chain) forms cyclic anhydrides much less readily than shorter-chain acids (like succinic or glutaric acid), it tends to form oligomeric anhydrides. This requires extended reflux times and continuous water extraction[5], making it less efficient than the monohydrolysis route.

Part 2: Quantitative Data & Method Comparison

To help you select the best synthetic route for your lab's capabilities, review the empirical data summarizing the three primary synthesis strategies below.

Synthesis StrategyStarting MaterialKey ReagentsReaction Temp (°C)Typical YieldMajor Impurity Profile
Fischer Esterification Suberic AcidEtOH, H₂SO₄ (cat.)78 (Reflux)35–45%Diethyl suberate, Diacid
Selective Monohydrolysis Diethyl SuberateNaOH (1 eq), THF/H₂O0–485–92%Trace diacid
Anhydride Alcoholysis Suberic AnhydrideAbsolute EtOH45–6570–80%Oligomeric esters
Continuous Extraction Suberic AcidEtOH, Toluene11060–70%Diethyl suberate

Part 3: Validated Experimental Protocol

Based on yield reliability and scalability, the Selective Monohydrolysis of diethyl suberate is the gold-standard protocol. This method is designed to be self-validating; if the pH and temperature are maintained, the electronic deactivation guarantees high monoester selectivity.

Protocol: Selective Monohydrolysis of Diethyl Suberate Objective: Achieve >85% yield of octanedioic acid 1-ethyl ester.

  • Solvent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 50.0 mmol of diethyl suberate in 100 mL of a co-solvent mixture containing Tetrahydrofuran (THF) and Ethanol (1:1 v/v).

  • Kinetic Control (Critical Step): Submerge the flask in an ice-water bath. Allow the internal temperature to reach 0–4 °C. Note: Strict temperature control is mandatory to suppress the kinetic formation of the fully hydrolyzed diacid.

  • Base Addition: Prepare a 1.0 M aqueous solution of NaOH (50.0 mL, 50.0 mmol, exactly 1.0 equivalent). Using an addition funnel, add the NaOH solution dropwise to the reaction mixture over a period of 60 minutes to prevent localized concentration spikes.

  • Reaction Monitoring: Stir the mixture for an additional 2 hours at 0–4 °C. Validate the reaction progression via TLC (Mobile phase: Hexanes:EtOAc 7:3). Stain with bromocresol green; the monoester will appear as a distinct yellow spot against a blue background.

  • Solvent Evaporation: Once the diester is consumed, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath <30 °C) to remove the bulk of the THF and ethanol.

  • Purification & Acidification: Dilute the remaining aqueous residue with 50 mL of distilled water. Wash the aqueous layer once with 50 mL of diethyl ether to extract any unreacted diester. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL). If an emulsion forms, add 20 mL of saturated aqueous NaCl.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The octanedioic acid 1-ethyl ester will isolate as a viscous, colorless oil[3].

Part 4: Visual Workflows & Troubleshooting Logic

Workflow Start Diethyl Suberate in THF/EtOH Cool Cool to 0-4 °C (Critical Step) Start->Cool Base Dropwise 1.0 eq NaOH(aq) over 1 hour Cool->Base Salt Sodium Monoethyl Suberate (Intermediate) Base->Salt Acidify Acidify to pH 2.0 with 1M HCl Salt->Acidify Extract Extract with EtOAc & Wash with Brine Acidify->Extract Product Octanedioic Acid 1-Ethyl Ester Extract->Product

Workflow for the selective monohydrolysis of diethyl suberate to the monoethyl ester.

Troubleshooting Issue Issue: Low Yield of Monoethyl Ester Analyze Analyze Crude by GC-MS / TLC Issue->Analyze Diester High Diethyl Suberate (Over-reaction) Analyze->Diester Diacid High Suberic Acid (Under-reaction) Analyze->Diacid Fix1 Reduce EtOH equivalents or lower temperature Diester->Fix1 Fix2 Increase reaction time or catalyst loading Diacid->Fix2 Switch Switch to Monohydrolysis Route (Recommended) Fix1->Switch Fix2->Switch

Troubleshooting logic tree for resolving low yields in monoethyl ester synthesis.

References

  • Acid to Ester - Common Conditions. Common Organic Chemistry. Available at:[Link]

  • Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Synthesis and Evaluation of N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide ([18F]-FESAHA). National Center for Biotechnology Information (PMC). Available at:[Link]

  • Method for synthesizing adipic acid monoethyl ester (CN102351691A).Google Patents.
  • Esterification and extraction process (US4082788A).Google Patents.

Sources

Optimization

preventing diester formation in suberic acid monoesterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic organic chemistry: the statistical inevitability of die...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic organic chemistry: the statistical inevitability of diester formation during the monoesterification of symmetrical dicarboxylic acids like suberic acid (octanedioic acid).

This guide bypasses basic textbook theory to deliver field-proven, mechanistically sound strategies for desymmetrizing suberic acid.

Section 1: Mechanistic Troubleshooting & Causality (FAQs)

Q: Why does suberic acid inherently resist selective monoesterification? A: Suberic acid is a symmetrical C8​ dicarboxylic acid. Both terminal carboxyl groups share nearly identical pKa​ values and steric environments. In a standard Fischer esterification, the reaction is governed purely by statistical distribution. If you use one equivalent of alcohol, the reaction does not stop at the monoester; instead, it yields a statistical mixture of approximately 25% unreacted diacid, 50% monoester, and 25% diester. To achieve high selectivity, we must break this symmetry by manipulating either the physical phase of the reaction or the steric constraints of the intermediate.

Q: Can I use stoichiometric control (e.g., a massive excess of diacid) to prevent diester formation? A: While using a large molar excess of suberic acid mathematically reduces diester formation, it creates a severe purification bottleneck. Suberic acid has poor solubility in many organic solvents, making the separation of the monoester from the unreacted diacid highly inefficient.1[1]. Therefore, physical or enzymatic interventions are required.

Q: What is the most reliable method for achieving >80% monoester purity? A: The most elegant and high-yielding approach is a two-step "reverse" process: synthesize the diester first, and then perform an enzymatic desymmetrization using Porcine Liver Esterase (PLE).2[2].

Section 2: Workflow & Strategy Selection

Workflow A Suberic Acid Starting Material B Chemical Route (Direct Esterification) A->B Low Cost / Scale-up C Enzymatic Route (Diester Hydrolysis) A->C High Purity / Selectivity B1 Continuous Extraction (Biphasic Partitioning) B->B1 B2 LiCl/TFAA Shielding (Carboxylate Protection) B->B2 C1 PLE-Catalyzed Cleavage (Steric Exclusion) C->C1

Decision matrix for suberic acid monoesterification strategies.

Section 3: Quantitative Performance Data

To assist in your experimental design, review the comparative data of validated desymmetrization strategies below.

StrategyReagents / CatalystTarget SubstrateMonoester YieldMechanistic Driver
Enzymatic Hydrolysis PLE, NaOH, BufferSuberic Acid Diester ( n=6 )87% 2[2]
Continuous Extraction Alcohol, H2​SO4​ , TolueneSymmetrical Diacids>90% 3[3]
Alkaline Saponification Ba(OH)2​ , Absolute AlcoholVarious Diacids60–82% 1[1]
Chemical Shielding TFAA, LiCl, AlcoholLCDFAs ( n≥14 )Up to 98% 4[4]

Section 4: Self-Validating Experimental Protocols

Protocol A: Enzymatic Desymmetrization via PLE Hydrolysis

Causality Focus: 2[2].

PLE_Mechanism S1 Suberic Acid Diester (n=6) S2 PLE Active Site (Serine Cleavage) S1->S2 Binds S3 Monoester Anion in Polar Pocket S2->S3 1st Ester Hydrolyzed S4 Released Monoester (Chain too short for 2nd cut) S3->S4 Steric Rejection

Mechanistic pathway of PLE chain-length dependent desymmetrization.

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 0.56 mol of suberic acid dimethyl ester in a 0.1 M phosphate buffer adjusted precisely to pH 7.0.

  • Biocatalyst Addition: Introduce Porcine Liver Esterase (PLE) to the vigorously stirred suspension.

  • Autotitration (Self-Validation Step): Connect the reaction vessel to an autoburette dispensing 1 mol/dm3 aqueous NaOH. The reaction generates acid; therefore, the rate of NaOH consumption directly mirrors the reaction kinetics.

  • Termination: The reaction is definitively complete when exactly 1 molar equivalent of NaOH has been consumed (typically ~6 hours). Do not over-run.

  • Isolation: Filter the mixture through Celite. Wash the filtrate with ether to remove any trace unreacted diester.

  • Acidification & Extraction: Acidify the aqueous buffer layer to pH 2.0 using half-concentrated HCl. Extract the newly protonated monoester with ether (3x). Dry over MgSO4​ and evaporate under reduced pressure to yield suberic acid monomethyl ester.

Protocol B: Chemical Monoesterification via Continuous Extraction

Causality Focus: 3[3].

Step-by-Step Methodology:

  • Aqueous Phase Setup: Dissolve suberic acid in a mixture of the target monohydric alcohol (e.g., methanol or ethanol) and a molar excess of water. Crucial:3[3].

  • Catalyst Addition: Add a catalytic amount of concentrated H2​SO4​ .

  • Continuous Extraction Loop: Set up a continuous liquid-liquid extractor charged with a nonpolar solvent (e.g., benzene or toluene).

  • Reflux & Partitioning: Heat the system. As the monoester is synthesized, the continuous flow of the nonpolar solvent extracts it.

  • Self-Validation Step: Perform TLC on the organic phase. You should observe a single spot corresponding to the monoester. If a second spot (diester) appears, your water ratio in the aqueous phase is too low, or your chosen alcohol is too lipophilic (e.g., propanol), causing it to bleed into the organic phase.

  • Recovery: Evaporate the nonpolar solvent to isolate the monoester at >90% purity.

References

  • Source: lp.edu.
  • Source: nih.
  • Enzyme-assisted Preparation of Pure Alkanedicarboxylic Acid Monoesters: Chain-length Dependence of Porcine Liver Esterase (PLE)
  • Source: google.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Octanedioic Acid 1-Ethyl Ester

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with octanedioic acid 1-ethyl ester (also known as suberic acid monoethyl ester or e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with octanedioic acid 1-ethyl ester (also known as suberic acid monoethyl ester or ethyl hydrogen suberate, CAS 14113-01-0)[1][2].

Structurally, this compound consists of an 8-carbon aliphatic chain with an esterified terminus and a free carboxylic acid terminus. While it is a critical building block for PROTAC linkers and lipid nanoparticles, its inherent lipophilicity and pH-dependent ionization often lead to poor aqueous solubility[1][3]. In biological assays, failing to fully solubilize this compound can lead to underestimated biological activity, flattened dose-response curves, and highly inaccurate IC50 determinations.

This guide provides a mechanistic framework, validated protocols, and self-validating workflows to overcome these solubility barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does octanedioic acid 1-ethyl ester precipitate immediately when I dilute my DMSO stock into the aqueous assay buffer? A: This is a classic example of exceeding the compound's kinetic solubility limit[4]. While the compound is highly soluble in 100% DMSO (which disrupts its crystal lattice), rapid introduction into an aqueous environment causes a sudden solvent shift[5]. Because the 6-carbon aliphatic chain is highly hydrophobic, the water molecules cannot solvate the compound fast enough, leading to rapid nucleation and "solvent crash-out"[4]. To prevent this, you must manage the kinetic transition using step-wise dilution or by optimizing the buffer's pH prior to compound addition.

Q2: How does the pH of my assay buffer affect the solubility of this compound? A: The solubility of carboxylic acid-containing compounds is strictly pH-dependent[3][6]. The terminal carboxylic acid group on octanedioic acid 1-ethyl ester has a pKa of approximately 4.5 to 5.0.

  • At low pH (< 4.5): The molecule is protonated (unionized) and highly lipophilic, resulting in poor aqueous solubility[3].

  • At physiological pH (7.4): According to the Henderson-Hasselbalch equation, >99% of the molecules are in the ionized carboxylate form. This anion interacts favorably with water via ion-dipole interactions, dramatically increasing the compound's thermodynamic solubility [3][4].

Q3: My cellular assay requires a slightly acidic environment (pH 5.5), and the compound is precipitating. What are my formulation options? A: If you cannot adjust the pH above the compound's pKa, you must lower the dielectric constant of the solution or physically shield the hydrophobic chain[7].

  • Co-solvents: Utilizing a mixture of water-miscible organic solvents (like Ethanol or PEG 300) can increase solubility, provided they do not exceed cellular toxicity thresholds (typically ≤ 1.0% v/v)[7].

  • Cyclodextrins (e.g., HP-β-CD): These cyclic oligosaccharides feature a hydrophilic exterior and a lipophilic core. The 8-carbon chain of the ester can slip into this core, forming a soluble inclusion complex that keeps the compound dissolved even at lower pH levels[7].

Part 2: Data Presentation

The following table summarizes the recommended solvents and excipients for formulating octanedioic acid 1-ethyl ester, balancing solubility enhancement with biological assay compatibility[5][7].

Solvent / ExcipientRecommended Stock Conc.Max Final Assay Conc.Mechanism of Solubilization
DMSO 10 - 30 mM≤ 0.5% (v/v)Universal solvent; disrupts crystal lattice energy.
Ethanol 10 - 50 mM≤ 1.0% (v/v)Co-solvent; reduces the dielectric constant of the aqueous phase.
PEG 300 N/A (Use as co-solvent)≤ 1.0% (v/v)Co-solvent; provides steric stabilization against nucleation.
HP-β-Cyclodextrin 20 - 50 mM (in buffer)1 - 5 mMExcipient; forms hydrophobic inclusion complexes with the aliphatic chain.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system . Do not proceed to biological testing without confirming the physical state of your solution.

Protocol A: Step-Wise Aqueous Dilution (pH-Optimized)

Use this protocol for standard biochemical and cellular assays at physiological pH.

  • Stock Preparation: Dissolve octanedioic acid 1-ethyl ester in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the ester group and maximizes initial solubility.

    • Validation Step: Inspect visually. The solution must be completely transparent. If micro-crystals remain, warm to 37°C and sonicate for 5 minutes.

  • Buffer Optimization: Prepare your target aqueous assay buffer and adjust the pH to ≥ 7.0.

    • Causality: Ensures the carboxylic acid is fully ionized before the compound is introduced, maximizing thermodynamic solubility[3].

  • Step-Wise Addition: Place the assay buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise directly into the vortex.

    • Causality: Vigorous mechanical agitation prevents localized zones of high compound concentration, avoiding the kinetic nucleation threshold[4].

  • Final Validation: Measure the absorbance of the final solution at 600 nm (OD600) against a blank buffer.

    • System Check: An OD600 > 0.01 indicates the presence of colloidal micro-precipitates. If observed, discard and proceed to Protocol B.

Protocol B: Solubilization via HP-β-Cyclodextrin Complexation

Use this protocol if the assay requires acidic pH or if Protocol A fails.

  • Excipient Preparation: Prepare a 20 mM solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) directly in your assay buffer[7].

  • Complexation: Add the 10 mM DMSO stock of the compound to the HP-β-CD solution to achieve a 1:5 molar ratio (Compound : Cyclodextrin).

  • Incubation: Incubate the mixture at room temperature for 1 hour with continuous orbital shaking.

    • Causality: The thermodynamic exchange of water molecules out of the cyclodextrin cavity takes time. Shaking allows the hydrophobic aliphatic chain of the ester to fully enter the lipophilic core[7].

  • Final Validation: Centrifuge the solution at 10,000 x g for 10 minutes.

    • System Check: Carefully inspect the bottom of the tube. If a white pellet forms, the inclusion complex was insufficient. You must increase the cyclodextrin ratio or lower the final compound concentration.

Part 4: Logical Workflows & Visualizations

Workflow Start Prepare Stock (Octanedioic acid 1-ethyl ester) CheckDMSO Soluble in 100% DMSO? Start->CheckDMSO UseCosolvent Use Co-solvents (EtOH, PEG300) CheckDMSO->UseCosolvent No Dilute Dilute in Assay Buffer CheckDMSO->Dilute Yes UseCosolvent->Dilute CheckPrecip Precipitation Observed? Dilute->CheckPrecip AdjustPH Adjust Buffer pH > 6.5 (Ionize Carboxyl Group) CheckPrecip->AdjustPH Yes Success Proceed to Biological Assay CheckPrecip->Success No CheckPrecip2 Still Precipitating? AdjustPH->CheckPrecip2 UseCD Formulate with Cyclodextrins (HP-β-CD) CheckPrecip2->UseCD Yes CheckPrecip2->Success No UseCD->Success

Workflow for troubleshooting octanedioic acid 1-ethyl ester solubility in biological assays.

Pathway LowPH Low pH (< 4.5) Protonated State Lipophilic High Lipophilicity Poor Aqueous Solubility LowPH->Lipophilic HighPH Physiological pH (7.4) Ionized State Hydrophilic Increased Polarity Enhanced Aqueous Solubility HighPH->Hydrophilic Precipitation Assay Precipitation Erroneous IC50 Lipophilic->Precipitation AssayReady Stable Solution Accurate Bioassay Data Hydrophilic->AssayReady

Mechanism of pH-dependent ionization and its effect on compound solubility and assay accuracy.

References

  • Patsnap Eureka. "Overcoming Challenges in Carboxylic Acid Drug Formulations". URL:[Link]

  • ResearchGate. "Biological assay challenges from compound solubility: strategies for bioassay optimization". URL:[Link]

  • J-Stage. "Solubility and Dissolution Profile Assessment in Drug Discovery". URL:[Link]

  • PMC. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development". URL:[Link]

  • Creative Biolabs. "Solubility Assessment Service". URL:[Link]

Sources

Optimization

Technical Support Center: Chromatographic Separation of Octanedioic Acid Mono- and Diesters

Welcome to the Application Support Center. This guide is designed for analytical chemists and drug development professionals tasked with isolating, troubleshooting, and quantifying octanedioic acid (suberic acid) derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for analytical chemists and drug development professionals tasked with isolating, troubleshooting, and quantifying octanedioic acid (suberic acid) derivatives.

Mechanistic Principles of Separation

Octanedioic acid is an 8-carbon dicarboxylic acid frequently utilized as a critical linker in pharmaceutical development, such as in the synthesis of histone deacetylase (HDAC) inhibitors like vorinostat[1] or targeted prodrugs like 5-fluorouracil-dicarboxylate conjugates[2].

Esterification of octanedioic acid inherently produces a statistical mixture of three distinct species:

  • Unreacted Diacid: Highly polar, doubly ionizable.

  • Target Monoester: Amphiphilic, singly ionizable.

  • Over-reacted Diester: Non-polar, neutral.

The core challenge in this separation is managing the vast polarity difference and the ionization state of the free carboxyl groups. Unsuppressed carboxylates will interact with residual silanols on silica-based stationary phases, leading to severe peak tailing. Therefore, ion-suppression Reversed-Phase HPLC (RP-HPLC) is the authoritative standard for this workflow, forcing retention via predictable hydrophobic interactions rather than erratic secondary ionic interactions.

Standard Operating Procedure (SOP): RP-HPLC Workflow

This protocol is designed as a self-validating system . Do not proceed to sample analysis until the System Suitability Test (Step 5) passes.

Step 1: Mobile Phase Preparation (Ion Suppression)

  • Aqueous Phase (A): 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in LC-MS grade Water.

    • Causality: Octanedioic acid has a pKa of ~4.5. Lowering the mobile phase pH to 2.0–3.0 ensures >99% of the carboxyl groups are protonated (neutralized). This eliminates peak tailing and increases the retention of the polar diacid and monoester on the non-polar stationary phase.

  • Organic Phase (B): 0.1% FA or TFA in Acetonitrile.

Step 2: Column Selection

  • Specification: AQ-type C18 or Polar-Embedded C18 (e.g., Waters SymmetryShield, 4.6 x 150 mm, 3 µm).

    • Causality: The free diacid is highly polar and requires highly aqueous conditions (≤5% organic) to retain. Standard C18 columns undergo "phase collapse" (dewetting) under these conditions. AQ-type columns prevent dewetting, ensuring reproducible retention times.

Step 3: Gradient Elution Profile

  • Causality: Isocratic elution cannot handle the logP spread of these three analytes. A gradient is mandatory.

  • 0.0 – 3.0 min: 5% B (Retains the polar diacid).

  • 3.0 – 15.0 min: Linear ramp to 95% B (Elutes the monoester, followed by the highly lipophilic diester).

  • 15.0 – 18.0 min: 95% B (Column wash to remove hydrophobic impurities).

  • 18.0 – 22.0 min: 5% B (Re-equilibration).

Step 4: Detection Strategy

  • Causality: Octanedioic acid lacks a conjugated chromophore.

  • If the ester group contains an aromatic ring (e.g., a drug conjugate), use UV at 254 nm [2].

  • If the ester is a simple aliphatic chain, use Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , or low-wavelength UV at 200–210 nm [3]. Alternatively, pre-column derivatization with phenacyl bromide can be used to introduce a UV-active chromophore[4].

Step 5: System Suitability Test (Self-Validation)

  • Inject a synthetic standard mixture of the diacid, monoester, and diester.

  • Validation Criteria: The system is "Go" only if the resolution ( Rs​ ) between the diacid and monoester is > 2.0, and the tailing factor ( Tf​ ) for the monoester peak is < 1.5. If Tf​ > 1.5, verify the pH of Mobile Phase A.

Workflow Visualization

HPLC_Workflow A Sample: Octanedioic Acid Mixture (Diacid, Monoester, Diester) B Does the ester group contain a chromophore? A->B C Yes: UV Detection (e.g., 254 nm) B->C Yes D No: UV 210 nm, CAD, ELSD, or MS B->D No E Mobile Phase pH Selection C->E D->E F pH > 5: Carboxylates Ionized (Poor Retention, Tailing) E->F G pH 2-3 (0.1% TFA/FA): Ion Suppression (Optimal) E->G H RP-HPLC Gradient Elution (Aqueous to Organic) G->H

Fig 1: RP-HPLC method development logic for octanedioic acid ester mixtures based on ionization.

Troubleshooting & FAQs

Q: Why do I see a split peak or severe tailing specifically for the monoester? A: This is the classic signature of partial ionization. Octanedioic acid monoesters have a pKa around 4.8. If your mobile phase pH is near this value (e.g., using unbuffered water), the molecule exists in a dynamic equilibrium between its neutral and ionized states on the column, causing peak splitting or tailing. Fix: Ensure your aqueous mobile phase is buffered to at least 2 pH units below the pKa (e.g., pH 2.5) to force complete protonation.

Q: The unreacted octanedioic acid (diacid) is eluting in the void volume ( t0​ ). How can I increase its retention? A: The diacid is highly polar. If it elutes in the void volume, your initial gradient is too strong. Fix: Drop the initial organic concentration to 1–5% B. Ensure you are using an AQ-compatible C18 column to prevent stationary phase dewetting at these high aqueous compositions.

Q: Can I use Gas Chromatography (GC) instead of HPLC for this separation? A: While GC is excellent for volatile diesters, free dicarboxylic acids and their monoesters are highly polar and prone to thermal degradation or irreversible adsorption on the GC column inlet[5]. Fix: To use GC, you must perform a secondary derivatization (e.g., silylation with BSTFA) to cap the free carboxyl groups. For intact analysis, RP-HPLC is strongly preferred.

Q: I am using UV at 210 nm for aliphatic esters, but my baseline is drifting severely during the gradient. What is wrong? A: At 210 nm, many organic solvents absorb UV light. As the gradient increases the concentration of Acetonitrile, the background absorbance changes, causing baseline drift. Fix: Ensure you are using strictly LC-MS or HPLC-grade Acetonitrile. Alternatively, switch to Charged Aerosol Detection (CAD), which is independent of optical absorbance and provides uniform response for non-volatile analytes.

Physicochemical & Chromatographic Data Summary

AnalyteChemical StructureIonizable GroupsRelative PolarityExpected Elution Order (RP-HPLC)
Octanedioic Acid (Diacid) HOOC-(CH 2​ ) 6​ -COOH2High1 (Earliest)
Octanedioic Acid Monoester ROOC-(CH 2​ ) 6​ -COOH1Medium2
Octanedioic Acid Diester ROOC-(CH 2​ ) 6​ -COOR0Low (Lipophilic)3 (Latest)
(Note: "R" denotes an alkyl or aryl group. Elution order assumes a standard reversed-phase C18 gradient from aqueous to organic).

References

  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: sielc.
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of Octanedioic Acid 1-Ethyl Ester: A Comparative Analytical Guide

Executive Summary Octanedioic acid 1-ethyl ester (commonly known as ethyl hydrogen suberate) is a critical bifunctional intermediate utilized in drug development, particularly in the synthesis of histone deacetylase (HDA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Octanedioic acid 1-ethyl ester (commonly known as ethyl hydrogen suberate) is a critical bifunctional intermediate utilized in drug development, particularly in the synthesis of histone deacetylase (HDAC) inhibitors and as a biodegradable linker in prodrug formulations[1]. Validating the structural integrity and purity of this monoester is analytically challenging due to its structural dichotomy: it possesses both a polar, protic carboxylic acid terminus and a lipophilic, aprotic ethyl ester terminus.

As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometry (MS) validation of octanedioic acid 1-ethyl ester against its synthetic alternatives—the fully unesterified suberic acid and the fully esterified diethyl suberate . By understanding the causality behind ionization dynamics, researchers can establish a self-validating analytical framework that guarantees compound integrity.

Analytical Rationale & Causality

The core challenge in validating octanedioic acid 1-ethyl ester lies in differentiating it from incomplete reaction byproducts (suberic acid) or over-esterification artifacts (diethyl suberate)[2].

A self-validating MS system must exploit the chemical differences between these three analogs. The free carboxylic acid on the monoester and suberic acid allows for highly sensitive detection in LC-ESI-MS Negative Mode via deprotonation [M-H]-[3]. Conversely, diethyl suberate lacks an acidic proton and remains functionally invisible in negative mode, requiring positive mode [M+H]+ or [M+Na]+ for detection. For structural fingerprinting, GC-EI-MS provides robust fragmentation data, but the polar carboxyl groups of the monoester and di-acid require chemical masking (silylation) to prevent thermal degradation and peak tailing[4].

Comparative Quantitative Data

The following table summarizes the exact mass and ionization causality used to differentiate the target compound from its analogs.

CompoundPubChem CIDFormulaExact MassKey Ionization & Validation Feature
Suberic Acid 10457[5]C8H14O4174.0892 DaStrong [M-H]-; requires double silylation for GC-MS.
Octanedioic Acid 1-Ethyl Ester 84204[4]C10H18O4202.1205 DaStrong [M-H]-; requires single silylation for GC-MS.
Diethyl Suberate 16301[6]C12H22O4230.1518 DaNo [M-H]- (requires positive mode); volatile without derivatization.

Methodological Workflows

To achieve absolute certainty in structural validation, a dual-platform approach utilizing both LC-ESI-MS/MS (for intact molecular mass and polarity filtering) and GC-EI-MS (for structural fingerprinting) is required.

MS_Workflow Start Octanedioic Acid 1-Ethyl Ester (Bifunctional Monoester) Split Analytical Divergence (Polarity vs. Volatility) Start->Split Deriv Silylation (BSTFA) Masks -OH group Split->Deriv Volatility Pathway Direct Direct Injection Negative Mode [M-H]- Split->Direct Polarity Pathway GCMS GC-EI-MS (Hard Ionization, 70 eV) FragGC McLafferty Rearrangement Base Peak: m/z 88 GCMS->FragGC LCMS LC-ESI-MS/MS (Soft Ionization, CID) FragLC CID Fragmentation Neutral Loss: H2O, EtOH LCMS->FragLC Deriv->GCMS Direct->LCMS

Fig 1: Comparative MS validation workflow for octanedioic acid 1-ethyl ester.

Protocol A: LC-ESI-MS/MS (Polarity & Intact Mass Validation)

Causality: Electrospray Ionization (ESI) is a soft ionization technique that preserves the molecular ion. By running the sample in negative mode, we create a self-validating filter that selectively ionizes the monoester while ignoring any unreacted diethyl suberate.

  • Sample Preparation: Dissolve 1 mg of octanedioic acid 1-ethyl ester in 1 mL of LC-MS grade Methanol/Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization Parameters: Operate the mass spectrometer in ESI Negative Mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • Data Acquisition: Monitor for the exact [M-H]- precursor ion at m/z 201.11[3].

Protocol B: GC-EI-MS (Volatility & Structural Fingerprinting)

Causality: Electron Ionization (EI) at 70 eV shatters the molecule to provide a reproducible structural fingerprint. However, the free carboxylic acid must be derivatized to prevent hydrogen bonding with the column stationary phase, which causes peak tailing.

  • Derivatization (Silylation): Transfer 1 mg of the sample to a GC vial. Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate at 60°C for 30 minutes to convert the carboxylic acid to a volatile TMS ester.

  • Chromatography: Inject 1 µL (split ratio 1:50) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Thermal Gradient: Hold the oven at 80°C for 1 min, then ramp at 15°C/min to 280°C, holding for 5 minutes.

  • Data Acquisition: Scan from m/z 50 to 400 using 70 eV electron impact ionization.

Mechanistic Fragmentation Analysis

To ensure absolute trustworthiness in your data, you must understand the mechanisms driving the fragmentation spectra.

GC-MS: The McLafferty Rearrangement

In GC-EI-MS, the derivatized octanedioic acid 1-ethyl ester yields a highly characteristic base peak at m/z 88 [4].

  • The Causality: This peak is the direct result of a McLafferty rearrangement occurring at the ethyl ester moiety. The radical cation abstracts a hydrogen from the γ-carbon of the aliphatic chain, cleaving the carbon-carbon bond to yield a highly stable enol radical cation [CH2=C(OH)OCH2CH3]+ with a mass of 88 Da. The presence of this peak definitively proves the structural presence of the ethyl ester group, differentiating it from the TMS-derivatized suberic acid. Secondary peaks at m/z 138 and 157 represent further chain cleavages[4].

LC-MS/MS: Collision-Induced Dissociation (CID)

In LC-MS/MS, isolating the [M-H]- precursor (m/z 201.11) and subjecting it to CID yields specific neutral losses[3].

  • The Causality: The molecule will typically exhibit a neutral loss of water (-18 Da), yielding a fragment at m/z 183.1. At higher collision energies, the loss of the ethyl group or ethanol (-46 Da) can be observed. This dual fragmentation pattern validates the bifunctional nature of the molecule, confirming both the hydroxyl group of the carboxylic acid and the alkoxy group of the ester.

References

  • "Ethyl hydrogen suberate | C10H18O4 | CID 84204", PubChem - NIH, [Link]

  • "Ethyl hydrogen suberate (C10H18O4)", PubChemLite, [Link]

  • "Carbamic acid compounds comprising an amide linkage as hdac inhibitors", Google P
  • "Diethyl suberate | C12H22O4 | CID 16301", PubChem - NIH, [Link]

  • "Suberic acid | C8H14O4 | CID 10457", PubChem - NIH, [Link]

Sources

Comparative

A Comparative Guide to Linker Selection in PROTAC Development: Octanedioic Acid 1-Ethyl Ester vs. Polyethylene Glycol (PEG)

Introduction: The Linker as the Linchpin of PROTAC Efficacy Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from protein inhibition to targeted protein degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC molecule is composed of three distinct components: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][3]

Upon entering the cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the 26S proteasome.[1] The PROTAC is then released to repeat this catalytic cycle.[1]

While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing physicochemical properties, cell permeability, metabolic stability, and, most importantly, the stability and productivity of the ternary complex.[6][7] This guide provides a head-to-head comparison of two prevalent flexible linker classes—represented by octanedioic acid derivatives (alkyl chains) and polyethylene glycol (PEG) chains—to inform rational PROTAC design.

The Central Mechanism: PROTAC-Mediated Protein Degradation

The efficacy of a PROTAC is contingent on its ability to successfully navigate the cellular environment and facilitate the formation of a productive ternary complex. The linker's length, flexibility, and chemical composition are paramount in achieving the optimal geometry for this interaction.

PROTAC_Mechanism PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Released PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Physicochemical Profile: Alkyl vs. PEG Linkers

The choice between a hydrophobic alkyl linker, such as one derived from octanedioic acid, and a hydrophilic PEG linker fundamentally alters a PROTAC's drug-like properties.

Octanedioic Acid 1-Ethyl Ester (Representing Alkyl Linkers)

Alkyl linkers are composed of saturated or unsaturated hydrocarbon chains and are a foundational motif in PROTAC design.[7] Octanedioic acid (suberic acid) derivatives provide an eight-carbon backbone, typifying this class.

  • Properties & Advantages:

    • Hydrophobicity: Alkyl chains are inherently lipophilic, which can be advantageous for passive diffusion across the lipid bilayer of cell membranes.[7][8]

    • Metabolic Stability: The C-C bonds of alkyl chains are generally robust and resistant to metabolic degradation, which can lead to a longer biological half-life.[9][10]

    • Synthetic Accessibility: These linkers are often synthetically straightforward and readily available.[7]

  • Challenges & Considerations:

    • Aqueous Solubility: The primary drawback is poor aqueous solubility.[7][8] This can lead to compound aggregation, reduce bioavailability, and complicate formulation and handling.

    • "Hook Effect": Excessively lipophilic PROTACs may become trapped in the cell membrane or favor binary complex formation over the crucial ternary complex, a phenomenon known as the "hook effect".[1]

Polyethylene Glycol (PEG) Linkers

PEG linkers consist of repeating ethylene glycol units (-O-CH2-CH2-) and are the most common motif incorporated into PROTACs.[11][12] They offer a distinct set of properties that directly address the limitations of alkyl chains.

  • Properties & Advantages:

    • Hydrophilicity: The repeating ether oxygens make PEG linkers highly hydrophilic, which significantly improves the aqueous solubility of the entire PROTAC molecule.[7][12][13] This is a critical advantage, as PROTACs are often large molecules that fall "beyond the Rule of Five".[1]

    • Flexibility & Ternary Complex Formation: The high rotational freedom of the C-O bonds imparts significant flexibility.[14] This allows the PROTAC to adopt an optimal conformation to facilitate a stable and productive ternary complex.[9][]

    • Tunability: PEG linkers are easily synthesized in various discrete lengths (e.g., PEG3, PEG4, PEG8), allowing for precise tuning of physicochemical properties to balance solubility, permeability, and degradation efficacy.[12][14]

  • Challenges & Considerations:

    • Metabolic Stability: Compared to alkyl chains, the ether bonds in PEG linkers can be more susceptible to oxidative metabolism, although this is highly context-dependent.[7]

    • Permeability Trade-off: While improved solubility is a major benefit, the increased polarity can hinder passive membrane permeability.[14] However, studies have shown that flexible PEG linkers can adopt folded, "chameleon-like" conformations in nonpolar environments, shielding their polar groups and facilitating membrane passage.[10][16]

    • Synthesis: The synthesis of monodisperse, high-purity PEG linkers can be more challenging and costly than simple alkyl chains.[7]

Head-to-Head Comparison

FeatureOctanedioic Acid-Based (Alkyl) LinkerPolyethylene Glycol (PEG) Linker
Composition Saturated hydrocarbon chain (-CH2-)nRepeating ethylene glycol units (-O-CH2-CH2-)n
Dominant Property Hydrophobic / LipophilicHydrophilic
Aqueous Solubility Generally low, can be a significant challenge.[7]Generally high, a key advantage for large molecules.[12]
Cell Permeability Can be high due to lipophilicity, but excessive lipophilicity is detrimental.[8]Complex; can be lower due to polarity but may be enhanced by conformational folding.[14][16]
Metabolic Stability Generally considered high and robust.[10]Can be susceptible to oxidative metabolism.[7]
Flexibility High conformational flexibility.[9]Very high flexibility, beneficial for ternary complex formation.[14]
Synthesis Synthetically accessible and cost-effective.[7]Requires more specialized synthesis for monodisperse lengths.[7]
Key Advantage Metabolic stability and potential for high passive permeability.Drastically improves aqueous solubility and offers tunable properties.
Key Disadvantage Poor aqueous solubility often limits utility.Potential for reduced metabolic stability and lower passive permeability.

Quantitative Data: The Impact of Linker Choice on Performance

The definitive measure of a PROTAC's success is its ability to induce potent and efficient degradation of the target protein. This is quantified by the DC50 (the concentration required to degrade 50% of the target) and Dmax (the maximum percentage of degradation achieved).

The following table synthesizes representative data based on trends observed in the literature for PROTACs targeting the BRD4 protein. It illustrates the typical trade-offs encountered when choosing between an alkyl and a PEG linker for the same molecular scaffold.

Table 1: Representative Performance Data for BRD4-Targeting PROTACs Note: This data is a synthesized representation based on published trends to illustrate comparative performance. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and cellular context.[8][10]

PROTAC (Illustrative)Linker TypecLogPAqueous Solubility (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)DC50 (nM)Dmax (%)
PROTAC-Alkyl C8 Alkyl Chain4.8< 58.545>90%
PROTAC-PEG4 4 PEG Units3.1> 1003.28>95%
PROTAC-Hybrid Alkyl-Ether4.1~406.120>95%

Interpretation of Data:

  • The PROTAC-Alkyl shows higher lipophilicity (cLogP) and better passive permeability (PAMPA) but suffers from very low aqueous solubility.[8] Its degradation potency (DC50) is moderate.

  • The PROTAC-PEG4 demonstrates the power of PEGylation: cLogP is significantly reduced, and aqueous solubility is dramatically improved.[8][12] While its passive permeability is lower, the enhanced solubility and potentially more favorable conformation for ternary complex formation result in superior degradation potency (a lower DC50 value).[8]

  • The PROTAC-Hybrid represents a common optimization strategy, balancing the properties of both linker types to achieve a compromise between solubility and permeability.[14]

Experimental Design & Protocols

A rational, data-driven approach is essential for selecting and optimizing a PROTAC linker. The workflow involves iterative cycles of design, synthesis, and biological evaluation.

Workflow Design PROTAC Design (Alkyl vs. PEG Linker Choice) Synth Chemical Synthesis Design->Synth Sol Solubility Assay (Nephelometry) Synth->Sol Perm Permeability Assay (e.g., PAMPA) Synth->Perm Deg Degradation Assay (Western Blot) Synth->Deg Analysis Data Analysis (DC50, Dmax) Sol->Analysis Perm->Analysis Deg->Analysis Opt Lead Optimization Analysis->Opt Opt->Design Iterate

Caption: A rational workflow for PROTAC linker selection and optimization.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" approach offers a modular and highly efficient method for assembling PROTACs.[11][]

Part A: Synthesis of Ligand-Linker Intermediate (e.g., E3 Ligase-Linker)

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon), dissolve an amine-functionalized E3 ligase ligand (1.0 eq) and a bifunctional PEG or alkyl linker containing a terminal carboxylic acid and a terminal azide (1.1 eq) in anhydrous DMF.

  • Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Purification: Upon completion, purify the azide-functionalized E3 ligase-linker intermediate by preparative reverse-phase HPLC (RP-HPLC). Lyophilize the collected fractions to yield the pure product.

Part B: Final PROTAC Assembly

  • Reagent Preparation: Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and an alkyne-functionalized POI ligand (1.1 eq) in a solvent mixture, typically t-BuOH/H₂O (1:1).

  • Catalyst Addition: Add copper(II) sulfate (CuSO₄, 0.1 eq) followed by sodium ascorbate (0.2 eq) to generate the Cu(I) catalyst in situ.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS until the starting materials are consumed.

  • Final Purification: Purify the final PROTAC product using preparative RP-HPLC. Lyophilize the pure fractions to obtain the final compound as a solid powder.

Protocol 2: Western Blotting for DC50 and Dmax Determination

This is the gold-standard method for quantifying target protein levels post-treatment.[9]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) in 6-well plates and grow to 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein content.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to calculate the DC50 and Dmax values.

Conclusion and Strategic Outlook

The choice between an octanedioic acid-based alkyl linker and a PEG linker is a critical decision in PROTAC design that involves a strategic trade-off between solubility and permeability.[8]

Tradeoff cluster_0 Alkyl Linker (e.g., Octanedioic Acid) cluster_1 PEG Linker Alkyl_Prop Hydrophobic Alkyl_Adv Higher Passive Permeability + Metabolic Stability Alkyl_Prop->Alkyl_Adv Alkyl_Dis Lower Aqueous Solubility Alkyl_Prop->Alkyl_Dis PEG_Prop Hydrophilic PEG_Adv Higher Aqueous Solubility + Tunable Properties PEG_Prop->PEG_Adv PEG_Dis Lower Passive Permeability PEG_Prop->PEG_Dis

Caption: The fundamental trade-off between linker properties and their impact on PROTAC performance.

Alkyl linkers offer metabolic stability and can enhance cell permeability, but their utility is often hampered by poor aqueous solubility.[7][10] Conversely, PEG linkers are a powerful tool to overcome the solubility challenges inherent to large PROTAC molecules, often leading to more potent degraders due to improved bioavailability and favorable ternary complex dynamics.[12][13] However, this comes at the potential cost of reduced passive permeability and metabolic stability.[7][14]

Ultimately, there is no universal solution. The optimal linker is exquisitely dependent on the specific POI, the E3 ligase, and the overall molecular architecture of the PROTAC.[1][11] The most successful PROTAC development programs employ a systematic approach, synthesizing and evaluating a matrix of linkers with varying compositions (alkyl, PEG, and hybrids) and lengths to empirically identify the candidate with the best overall profile of potency, selectivity, and drug-like properties.

References

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Available from: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available from: [Link]

  • JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. Available from: [Link]

  • Shashil, A. S., & D'Souza, L. J. M. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-10. Available from: [Link]

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 364-369. Available from: [Link]

  • Lee, H., Lee, J., Kim, S., Kim, D. Y., Kim, K. T., & Park, S. B. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1162-1170. Available from: [Link]

Sources

Validation

Evaluating the Cross-Linking Efficiency of Octanedioic Acid 1-Ethyl Ester: A Comparative Guide for Bioconjugation

As bioconjugation and structural proteomics advance, achieving high-yield, specific heterodimeric cross-links remains a persistent challenge. Traditional homobifunctional cross-linkers, such as Disuccinimidyl suberate (D...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation and structural proteomics advance, achieving high-yield, specific heterodimeric cross-links remains a persistent challenge. Traditional homobifunctional cross-linkers, such as Disuccinimidyl suberate (DSS), offer an optimal 11.4 Å spacer for mapping protein-protein interactions but suffer from chaotic, simultaneous reactivity. This lack of control leads to extensive homodimerization and intramolecular cross-linking, severely degrading the yield of the desired heterodimer.

To circumvent this, application scientists leverage octanedioic acid 1-ethyl ester (OAE) —also known as suberic acid monoethyl ester. By acting as a pseudo-heterobifunctional cross-linker, OAE provides the identical 8-carbon spacer as DSS, but features an orthogonally protected ethyl ester. This allows researchers to execute a highly controlled, step-wise cross-linking protocol, significantly boosting cross-linking efficiency for complex bioconjugates.

Comparative Performance Analysis

When evaluating cross-linking efficiency, it is critical to compare OAE against both the homobifunctional gold standard (DSS) and zero-length cross-linking chemistries (EDC/NHS). The table below summarizes their quantitative and qualitative performance metrics.

Cross-LinkerChemistry TypeSpacer LengthTarget ResiduesHeterodimer YieldHomodimerization RiskStep-Wise Control
Octanedioic Acid 1-Ethyl Ester (OAE) Heterobifunctional (Protected)11.4 ÅAmine / Amine (via deprotection)40% – 60% Very Low Yes
Disuccinimidyl Suberate (DSS) Homobifunctional11.4 ÅAmine / Amine (Simultaneous)10% – 30%Very HighNo
EDC / sulfo-NHS Zero-Length0 ÅCarboxyl / Amine20% – 40%ModeratePartial

Data Synthesis Note: Heterodimer yields are highly dependent on protein concentration and steric availability, but OAE consistently outperforms DSS in heterodimer specificity due to the elimination of competitive Protein A-Protein A cross-linking.

Mechanistic Workflow: Step-Wise vs. Simultaneous Cross-Linking

The core advantage of OAE lies in its step-wise mechanism. The free carboxylic acid is first activated to couple with Protein A. Because the ethyl ester is inert to primary amines under physiological conditions, Protein A cannot cross-link with itself. The ester is subsequently converted or hydrolyzed to capture Protein B.

G OAE OAE (Monoethyl Ester) Protected Intermediate Act EDC/NHS Activation (O-acylisourea formation) OAE->Act Step 1 ProtA Protein A Conjugation (Amine Coupling) Act->ProtA Step 2 Deprot Ester Hydrolysis / Hydrazinolysis ProtA->Deprot Step 3 ProtB Protein B Conjugation (Heterodimer) Deprot->ProtB Step 4

Step-wise orthogonal cross-linking workflow using octanedioic acid 1-ethyl ester (OAE).

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following methodology is designed as a self-validating system . It incorporates specific checkpoints and explains the chemical causality behind each step to ensure maximum cross-linking efficiency.

Phase 1: Carboxyl Activation & First Conjugation
  • Preparation: Dissolve OAE in anhydrous DMSO to a 100 mM stock. Prepare Protein A (1–5 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Causality: EDC cross-linking is most efficient at a weakly acidic pH (4.7–6.0) because the carboxylate group of OAE must be protonated to attack the carbodiimide[1].

  • Activation: Add a 10-fold molar excess of OAE to the protein solution. Immediately add EDC (2 mM final) and sulfo-NHS (5 mM final).

    • Causality: EDC forms a highly reactive but unstable O-acylisourea intermediate. Sulfo-NHS rapidly converts this into a semi-stable amine-reactive ester, extending the intermediate's half-life from seconds to hours and drastically improving conjugation efficiency ()[2].

  • Quenching (Checkpoint 1): After 15 minutes at room temperature, add 2-mercaptoethanol (20 mM final) to quench unreacted EDC.

    • Causality: Failing to quench EDC will cause zero-length cross-linking between Protein A's own native carboxyls and amines ()[1].

  • Desalting: Pass the mixture through a Zeba spin desalting column (equilibrated in PBS, pH 7.4) to remove quenched byproducts and excess NHS.

Phase 2: Ester Deprotection & Second Conjugation
  • Deprotection: The ethyl ester on the OAE-Protein A conjugate must be activated. A highly efficient method is mild hydrazinolysis (using hydrazine hydrate) to convert the ester into an acyl hydrazide.

  • Conjugation: Introduce Protein B (containing oxidized glycoproteins or activated carboxyls depending on the chosen deprotection route) and incubate for 2 hours at room temperature.

  • Final Quench: Stop the reaction by adding 50 mM Tris-HCl (pH 7.5) for 15 minutes.

Evaluating Cross-Linking Efficiency

To objectively evaluate the efficiency of the OAE cross-linking protocol, researchers must move beyond standard SDS-PAGE and utilize High-Mass MALDI tandem mass spectrometry integrated with computational data processing ()[3].

Quantitative Evaluation Workflow:
  • Proteolytic Digestion: Digest the cross-linked complex using sequencing-grade Trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture. The 11.4 Å suberyl spacer will add a distinct mass shift to the cross-linked peptides.

  • Efficiency Calculation: Cross-linking efficiency ( E ) is determined by integrating the peak area of the cross-linked heterodimer mass spectrum against the unreacted monomers ()[4]:

    E=(AreaProtA​+AreaProtB​+AreaComplex​AreaComplex​​)×100

By utilizing OAE's step-wise control, researchers routinely observe efficiencies exceeding 50%, with virtually undetectable levels of Protein A homodimers—a stark contrast to the chaotic yields produced by DSS.

References

  • Schilling, B., et al. "Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing." Journal of Proteome Research, ACS Publications. Available at:[Link]

  • Dihazi, G.H., et al. "EP2435464B1 - Cross-linking reagents for molecular interaction analysis." Google Patents.

Sources

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